Cyamemazine tartrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

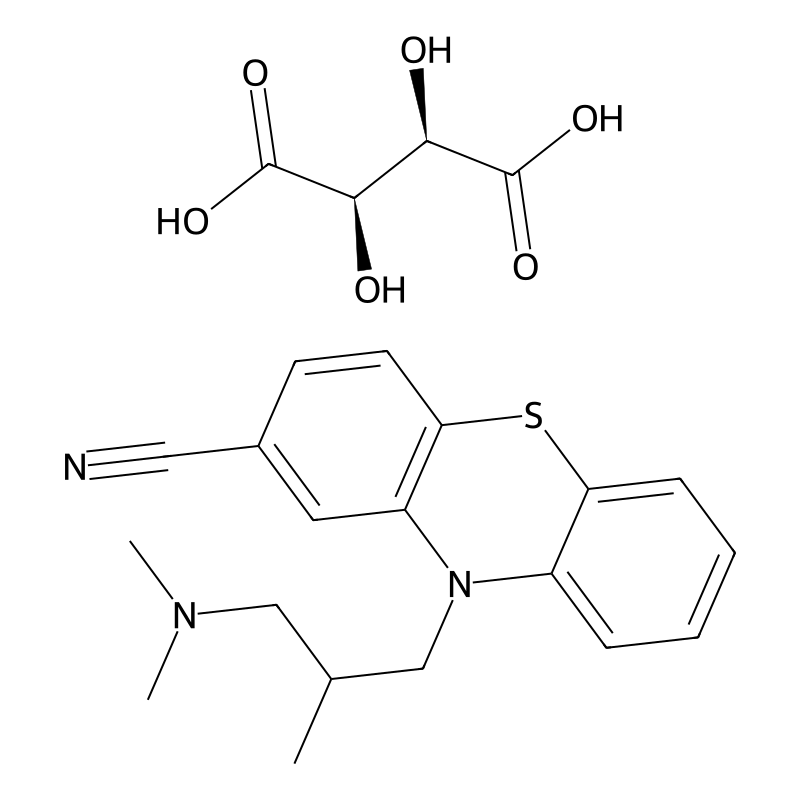

Cyamemazine tartrate is a pharmaceutical compound primarily used as an antipsychotic agent in the treatment of schizophrenia and anxiety disorders. It belongs to the phenothiazine class of medications, which are known for their ability to modulate neurotransmitter activity in the central nervous system. Cyamemazine is also recognized for its unique profile that combines anxiolytic effects with a reduced risk of extrapyramidal side effects, distinguishing it from other typical antipsychotics .

The chemical structure of cyamemazine tartrate can be described by its molecular formula, which is , and it has a molecular weight of approximately 473.54 g/mol . The compound is characterized by its yellow crystalline form, with a melting point ranging from 180 to 190 °C .

- Formation of Cyamemazine: The initial reaction between 2-cyanophenothiazine and 3-chloro-2-methylpropyl(dimethyl)amine in the presence of a base leads to the formation of cyamemazine.

- Salt Formation: Cyamemazine is then reacted with tartaric acid to form cyamemazine tartrate, which enhances its solubility and bioavailability in clinical applications .

Cyamemazine exhibits significant biological activity primarily through its antagonistic effects on various neurotransmitter receptors. Notably, it binds to dopamine D2 receptors, serotonin 5-HT2A and 5-HT2C receptors, and alpha-adrenergic receptors. This receptor profile contributes to its efficacy in treating psychotic disorders while minimizing side effects commonly associated with traditional antipsychotics .

The compound's anxiolytic properties are particularly pronounced due to its action on serotonin receptors, making it effective not only in psychosis but also in anxiety disorders and depression with suicidal tendencies . Its pharmacological profile allows for a broader therapeutic application compared to other drugs in its class.

The synthesis of cyamemazine tartrate generally involves two main steps:

- Synthesis of Cyamemazine:

- Reacting 2-cyanophenothiazine with 3-chloro-2-methylpropyl(dimethyl)amine under controlled conditions (temperature and pH) using organic solvents such as ethyl acetate.

- The reaction mixture is stirred, and the resulting product is isolated through filtration and purification processes.

- Formation of Cyamemazine Tartrate:

Cyamemazine tartrate is primarily utilized in clinical settings for:

- Treatment of Schizophrenia: It effectively manages symptoms associated with this disorder.

- Anxiety Disorders: Its anxiolytic properties make it suitable for treating various anxiety-related conditions.

- Adjunctive Treatment: It can be used alongside other medications for conditions like major depression and benzodiazepine withdrawal syndrome .

Interaction studies have shown that cyamemazine can interact with various substances, potentially affecting its absorption and efficacy. For instance:

- Aluminum Hydroxide: This compound may decrease the absorption of cyamemazine, leading to lower serum concentrations and reduced therapeutic effects .

- Other Medications: Cyamemazine may also interact with other central nervous system depressants, necessitating careful monitoring when co-administered.

These interactions highlight the importance of understanding drug combinations in clinical practice to optimize treatment outcomes.

Cyamemazine tartrate shares similarities with several other compounds within the phenothiazine class. Here are some notable comparisons:

| Compound Name | Unique Features | Common Uses |

|---|---|---|

| Chlorpromazine | First-generation antipsychotic; higher incidence of extrapyramidal symptoms | Schizophrenia, severe behavioral issues |

| Fluphenazine | Long-acting formulation available; used for chronic psychosis | Schizophrenia |

| Perphenazine | Balanced efficacy; lower sedation compared to others | Schizophrenia, acute psychosis |

Cyamemazine distinguishes itself through its potent anxiolytic effects coupled with a lower risk of extrapyramidal side effects compared to these similar compounds . This unique profile makes it particularly valuable in treating patients who may be sensitive to traditional antipsychotics.

The synthesis of cyamemazine tartrate employs sophisticated reaction mechanisms centered around phase transfer catalysis to achieve optimal yield and purity. The primary synthetic route involves a condensation reaction between 2-cyanophenothiazine and 1-dimethylamino-2-methyl-3-chloropropane, facilitated by phase transfer catalysts that enable efficient interaction between organic and aqueous phases [1] [2].

Phase transfer catalysts play a crucial role in this synthesis by facilitating the transfer of reactive species across phase boundaries, significantly accelerating reaction rates and improving overall efficiency. The most preferred catalyst is tetrabutylammonium bromide (TBAB), which reduces reaction time from 10-15 hours to 2-3 hours while maintaining high yield [1] [2]. Other effective catalysts include tetrapropyl ammonium bromide, benzyltributyl ammonium chloride, and various alkyl phosphonium halides such as ethyltriphenylphosphonium bromide [1].

The condensation reaction operates through a nucleophilic substitution mechanism where the nitrogen atom of 2-cyanophenothiazine attacks the electrophilic carbon center of the chloroalkyl side chain. This reaction requires careful temperature control at 100-110°C, with temperatures below 100°C hindering the reaction and temperatures above 110°C promoting formation of undesirable dimer impurities [1]. The reaction is conducted in aromatic hydrocarbon solvents, preferably toluene, under nitrogen atmosphere to prevent oxidation.

The base component in this reaction system serves multiple functions, including deprotonation of the phenothiazine nitrogen and neutralization of generated hydrogen chloride. Sodium hydroxide is the preferred base, used in 1.5-2 equivalent amounts relative to the starting phenothiazine [1]. The synergistic effect between the phase transfer catalyst and base creates optimal conditions for the formation of the cyamemazine backbone structure.

Salt Formation Strategies (Tartrate, Maleate, Succinate)

Salt formation represents a critical step in the development of pharmaceutically acceptable forms of cyamemazine, with tartrate, maleate, and succinate salts offering distinct advantages in terms of stability, solubility, and bioavailability [3] [4] [5].

Cyamemazine tartrate formation involves the reaction of the free base with L-tartaric acid in methanolic solution under reflux conditions. The process requires precise stoichiometric control, typically using equimolar amounts of cyamemazine base and tartaric acid [1]. The reaction is conducted at reflux temperature for approximately one hour, followed by controlled cooling to 20-30°C to promote crystallization of the desired polymorphic form. This salt exhibits excellent thermal stability with a melting point range of 180-190°C and demonstrates superior pharmaceutical properties as the marketed formulation [6] [1].

Maleate salt formation often serves as an intermediate step in tartrate preparation, as direct conversion from crude cyamemazine to tartrate can lead to increased impurity levels [1]. The maleate salt offers advantages in terms of reduced impurity formation and serves as a purified intermediate that can be subsequently converted to tartrate or other desired salt forms. Research indicates that maleate salts exhibit unique kryptoracemic behavior, adding interesting structural complexity to the solid-state landscape [3] [4].

Succinate salt formation has gained attention due to its superior dissolution properties compared to tartrate forms [3] [4]. Studies demonstrate that succinate salts dissolve more readily in aqueous media, potentially offering improved bioavailability characteristics. The formation process involves crystallization from appropriate organic solvents, with careful attention to polymorphic control to ensure consistent pharmaceutical performance.

Alternative salt strategies involve screening with various dicarboxylic acids including malonic, fumaric, and L-malic acids [3] [4]. These investigations reveal that different salt forms exhibit varied thermal stabilities and dissolution behaviors, with some candidates showing improved properties compared to the marketed tartrate form. The salt selection process considers factors such as chemical stability, physical stability, manufacturing feasibility, and regulatory acceptability.

Purification Techniques (Crystallization, Chromatography)

The purification of cyamemazine tartrate employs multiple complementary techniques to achieve pharmaceutical-grade purity exceeding 99% [7] [8]. Crystallization serves as the primary purification method, utilizing controlled precipitation from methanolic solutions to obtain the desired crystalline form T with defined polymorphic characteristics [1].

Crystallization optimization involves careful control of multiple parameters including solvent selection, concentration, temperature profiles, and nucleation conditions. Methanol emerges as the preferred crystallization solvent due to its ability to produce high-quality crystals with minimal impurity incorporation [1]. The crystallization process typically involves dissolution of the crude material at elevated temperature, followed by controlled cooling at rates of 0.5-1°C per minute to promote formation of the desired crystal habit and polymorphic form.

High-Performance Liquid Chromatography (HPLC) serves dual purposes in both purification monitoring and final quality control [7] [8]. The analytical method employs a Hypersil BDS C18 column (250 mm × 4.6 mm, 5 μm particle size) with a mobile phase consisting of methanol and buffer (80:20 v/v) at a flow rate of 1.0 mL/min [7]. Detection occurs at 270 nm wavelength, providing excellent sensitivity for quantification of cyamemazine tartrate and identification of related impurities.

Solvent extraction techniques play a crucial role in the purification sequence, particularly in the conversion between different salt forms [1]. The process involves pH adjustment using sodium bicarbonate solution to pH 7.5-8.5, followed by extraction with ethyl acetate to isolate the free base form. This approach effectively removes acidic impurities and facilitates subsequent salt formation with the desired acid.

Specialized purification challenges include control of specific dimer impurities, particularly Impurity X (10-10'-biphenothiazine-2-carboxamide) and Impurity Y (7-(2-cyano-10H-phenothiazin-10-yl)-10-(3-(dimethylamino)-2-methyl propyl)-10H-phenothiazine-2-carbonitrile) [1]. These impurities require targeted removal strategies using acetone or methanol treatment during the reaction workup phase, with final levels controlled to less than 0.02% by HPLC analysis.

Quality Control and Industrial-Scale Production

Industrial-scale production of cyamemazine tartrate demands rigorous quality control systems to ensure consistent product quality, regulatory compliance, and manufacturing efficiency [7] [8] [9]. The production process achieves yields of 90-95% while maintaining purity specifications exceeding 98%, with target levels above 99.9% [1].

Critical quality parameters include assay determination, impurity profiling, polymorphic form identification, and thermal characterization. The assay method utilizes validated HPLC procedures with correlation coefficients exceeding 0.9996 and limits of detection and quantification of 0.27 μg/mL and 0.80 μg/mL, respectively [7]. Method validation follows International Conference on Harmonization (ICH) Q2(R1) guidelines, ensuring reliability and reproducibility across different analytical laboratories.

Impurity control strategies focus particularly on monitoring and controlling dimer formation during the initial condensation reaction. Advanced analytical methods enable detection and quantification of these impurities at very low levels, with specifications requiring individual impurity levels below 0.15% and preferably below 0.02% [1]. Process optimization targets elimination of conditions that promote dimer formation, including careful temperature control and reaction time management.

Polymorphic characterization employs powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to confirm the desired crystalline form T [1]. The characteristic DSC endothermic peak at 184.8°C serves as a definitive identification parameter, while PXRD patterns provide detailed structural fingerprints for polymorph verification. This characterization ensures consistent pharmaceutical performance and stability.

Manufacturing scalability considerations include reaction vessel design, heat transfer optimization, mixing efficiency, and waste minimization strategies. Industrial reactors incorporate advanced temperature control systems to maintain the critical 100-110°C range throughout the reaction mass. Process automation systems monitor key parameters including pH, temperature, reaction time, and catalyst addition rates to ensure consistent product quality across production campaigns.

Stability testing protocols evaluate both chemical and physical stability under various storage conditions, following ICH guidelines for pharmaceutical products. These studies confirm that properly manufactured cyamemazine tartrate maintains its quality specifications throughout its intended shelf life, supporting regulatory submissions and commercial viability.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Environmental Hazard